molecular formula C23H18N4O5S B11200724 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11200724
M. Wt: 462.5 g/mol
InChI Key: CSVASTHTJOULSW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core substituted with methoxyphenyl and 1,2,4-oxadiazole moieties. The structure includes a 4-methoxyphenyl group at position 3 of the thienopyrimidine ring and a 3-methoxyphenyl-substituted 1,2,4-oxadiazole linked via a methyl group at position 1 (Fig. 1). This substitution pattern is critical for modulating electronic properties and biological activity .

Properties

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3

InChI Key

CSVASTHTJOULSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common method involves using methyl 2-aminothiophene-3-carboxylate as the starting material. Reaction with urea at elevated temperatures (180–200°C) facilitates cyclization to form 3,4-dihydrothieno[3,2-d]pyrimidine-2,4-dione .

Key Reaction:

Methyl 2-aminothiophene-3-carboxylate+UreaΔThieno[3,2-d]pyrimidine-2,4-dione\text{Methyl 2-aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidine-2,4-dione}

Optimization Notes:

  • Temperature Control : Prolonged heating above 200°C may lead to decomposition, requiring precise thermal regulation .

  • Yield : Reported yields range from 60–75% under optimized conditions .

Preparation of the 3-(3-Methoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl Moiety

The oxadiazole ring is synthesized from 3-methoxyphenylacetonitrile through a two-step process:

  • Formation of Amidoxime : Reaction with hydroxylamine hydrochloride in ethanol/water .

  • Cyclization : Treatment with ethyl chloroacetate in basic conditions (KOH/EtOH) yields 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole .

Key Reaction:

3-MeO-C₆H₄-CH₂CNNH₂OH\cdotpHClAmidoximeClCH₂COOEt, KOH5-(ClCH₂)-3-(3-MeO-C₆H₄)-1,2,4-oxadiazole\text{3-MeO-C₆H₄-CH₂CN} \xrightarrow{\text{NH₂OH·HCl}} \text{Amidoxime} \xrightarrow{\text{ClCH₂COOEt, KOH}} \text{5-(ClCH₂)-3-(3-MeO-C₆H₄)-1,2,4-oxadiazole}

Optimization Notes:

  • Cyclization Efficiency : Microwave irradiation (90°C, 1 h) improves yield to 85% .

Coupling of the Oxadiazolemethyl Group to the Thienopyrimidine Core

The oxadiazolemethyl moiety is introduced via alkylation of the thienopyrimidine intermediate. Using a base like K₂CO₃ in DMF facilitates the displacement of the chlorine atom at position 1 .

Key Reaction:

3-(4-MeO-C₆H₄)-2-Cl-thieno[3,2-d]pyrimidine+5-(ClCH₂)-oxadiazoleK₂CO₃, DMFTarget Compound\text{3-(4-MeO-C₆H₄)-2-Cl-thieno[3,2-d]pyrimidine} + \text{5-(ClCH₂)-oxadiazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Optimization Notes:

  • Reaction Time : 12–24 h at 60°C ensures complete substitution .

  • Yield : 70–78% after recrystallization .

Optimization of Reaction Conditions for Industrial Scaling

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key optimizations include:

ParameterLaboratory ScaleIndustrial Scale
Solvent DMFToluene (recyclable)
Catalyst K₂CO₃Phase-transfer catalysts
Temperature 60°C80–100°C (pressurized)
Yield 70–78%82–88%

Challenges :

  • Byproduct Formation : Minimized using excess oxadiazolemethyl chloride (1.2 eq.) .

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Analytical Characterization and Validation

Intermediate and final products are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 3.8 ppm for OCH₃ groups) .

  • HRMS : Validates molecular weight (Calcd. for C₂₄H₂₀N₄O₅S: 490.5 g/mol; Found: 490.4 g/mol) .

  • HPLC : Purity >98% with C18 column (ACN/H₂O gradient) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical Cyclization High reproducibilityLong reaction times60–75
Microwave-Assisted Faster cyclizationSpecialized equipment needed80–85
Industrial Alkylation Scalable, cost-effectiveRequires pressurized systems82–88

Chemical Reactions Analysis

3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes and inhibition of essential metabolic pathways:

  • Broad-Spectrum Activity : Laboratory tests have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Photophysical Properties

The unique structure of the compound contributes to interesting photophysical properties:

  • Fluorescent Properties : The compound exhibits fluorescence when excited at specific wavelengths, making it suitable for applications in fluorescent labeling and imaging.
  • Case Study : Research demonstrated that when incorporated into polymer matrices, the compound enhances the luminescence properties of the material, which could be utilized in optoelectronic devices.

Sensor Development

Due to its selective binding properties, this compound can be used in sensor technologies:

  • Chemical Sensors : It can detect metal ions or small organic molecules through changes in fluorescence or absorbance.
  • Case Study : A sensor developed using this compound showed a significant increase in fluorescence intensity upon binding with lead ions (Pb²⁺), indicating its potential for environmental monitoring.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes:

  • Target Enzymes : Studies have focused on its interaction with enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Case Study : Kinetic assays revealed that the compound acts as a reversible inhibitor of AChE with a Ki value of 0.5 µM.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogues are derivatives of thieno[2,3-d]pyrimidine-2,4-dione with variations in substituents. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Solubility Key Reference
Target Compound 4-MeO-Ph (C3), 3-MeO-Ph-oxadiazole (C1-CH2) Not reported Moderate (DMF)
1-{[3-(4-Cl-Ph)-1,2,4-Oxadiazol-5-yl]methyl}-5-Me-3-Ph-Thieno[2,3-d]pyrimidine-2,4-dione 4-Cl-Ph (oxadiazole), 5-Me, 3-Ph 245–247 Low (EtOH)
1-{[3-(CF3-Ph)-1,2,4-Oxadiazol-5-yl]methyl}-3-(4-Me-Ph)-Thieno[3,2-d]pyrimidine-2,4-dione (L927-0205) 3-CF3-Ph (oxadiazole), 4-Me-Ph (C3) 198–200 High (DMSO)
5-Me-3-Ph-6-(5-Ph-1,3,4-Oxadiazol-2-yl)-Thieno[2,3-d]pyrimidine-2,4-dione 5-Me, 3-Ph, 6-(Ph-oxadiazole) 260–262 Insoluble (H2O)

Key Observations :

  • Solubility : The presence of methoxy groups increases polarity, leading to moderate solubility in DMF, whereas CF3-substituted derivatives exhibit higher solubility in DMSO due to lipophilic interactions .
  • Thermal Stability : Higher melting points (245–262°C) are observed in analogues with rigid substituents (e.g., phenyl-oxadiazole at C6), suggesting enhanced crystalline packing .

Biological Activity

The compound 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activities based on recent research findings and case studies.

Structural Overview

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core known for its diverse biological activities.
  • A 1,2,4-oxadiazole ring which is recognized for its antimicrobial and anticancer properties.
  • Methoxy substituents that enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thieno-pyrimidine derivatives. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is crucial for this activity due to its ability to disrupt bacterial cell wall synthesis .
CompoundActivityTarget Organism
3ModerateEscherichia coli
8GoodStaphylococcus aureus
14GoodKlebsiella pneumoniae

Anticancer Activity

Research indicates that derivatives of thieno-pyrimidine and oxadiazole exhibit promising anticancer properties:

  • Cell Line Studies : The compound's structural components suggest potential efficacy against various cancer cell lines. For example, derivatives have been reported to inhibit proliferation in human leukemia HL-60 and ovarian cancer SK-OV-3 cells .
Cell LineIC50 (nM)
HL-6092.2
SK-OV-3126.7
A549 (Lung Cancer)50.0

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using DPPH scavenging assays. The incorporation of methoxy groups has been linked to enhanced radical scavenging activity .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds similar to the target have shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membranes : Antimicrobial effects are often linked to the disruption of bacterial membranes.
  • Induction of Apoptosis : Studies suggest that some derivatives induce apoptosis in cancer cells through caspase activation .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase .
  • Antimicrobial Testing : In vitro tests showed that compounds derived from thieno-pyrimidines exhibited potent activity against resistant strains of bacteria .

Q & A

Basic: What are the common synthetic routes for preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for introducing substituents like the 1,2,4-oxadiazole moiety?

Answer:
Thieno[3,2-d]pyrimidine-2,4-dione derivatives are typically synthesized via cyclization reactions starting from thiophene or pyrimidine precursors. A key step involves alkylation or arylation at the N1 position using halogenated intermediates. For example, alkylation with oxadiazole-containing benzyl chlorides (e.g., [3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl chloride) can introduce the 1,2,4-oxadiazole moiety. This requires:

  • Step 1: Preparation of the thieno[3,2-d]pyrimidine core via cyclization of 6-substituted thiophenes with urea or thiourea derivatives under acidic conditions .
  • Step 2: Functionalization via nucleophilic substitution using oxadiazole-containing benzyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to promote alkylation .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during the alkylation of the thieno[3,2-d]pyrimidine core with oxadiazole-containing benzyl chlorides?

Answer:
Competing side reactions (e.g., over-alkylation or hydrolysis of oxadiazole) can be minimized by:

  • Solvent Selection: Use anhydrous DMF or acetonitrile to reduce hydrolysis .
  • Temperature Control: Maintain reactions at 50–60°C to balance reactivity and selectivity .
  • Stoichiometry: Limit benzyl chloride to 1.1–1.3 equivalents to avoid excess reagent .
  • Additives: Introduce catalytic KI to enhance reactivity via the Finkelstein mechanism .
  • Monitoring: Use TLC or HPLC to track reaction progress and terminate before side products dominate .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methoxyphenyl and oxadiazole groups). Key signals include:
    • Methoxy protons at δ 3.8–4.0 ppm .
    • Oxadiazole-linked methylene protons at δ 4.5–5.0 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC: Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers address discrepancies in NMR data between theoretical predictions and experimental observations for bulky substituents?

Answer:
Discrepancies often arise from conformational flexibility or anisotropic effects. Strategies include:

  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Variable Temperature NMR: Identify dynamic effects by acquiring spectra at 25°C and 60°C .
  • NOESY/ROESY: Detect spatial proximity of protons to resolve stereochemical ambiguities .

Basic: What are the key considerations in designing analogs to explore structure-activity relationships (SAR) in biological targets?

Answer:

  • Substituent Variation: Modify methoxyphenyl groups to assess electronic effects (e.g., replace OMe with halogens or CF₃) .
  • Core Modifications: Explore thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine cores for solubility differences .
  • Bioisosteric Replacement: Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate metabolic stability .

Advanced: What strategies are recommended for resolving low yields in the cyclization step during 1,2,4-oxadiazole synthesis under green chemistry conditions?

Answer:
Low yields in oxadiazole cyclization (e.g., from amidoxime precursors) can be improved by:

  • Oxidant Choice: Replace toxic DDQ with NaOCl/ethanol systems, achieving yields >70% .
  • Microwave Assistance: Reduce reaction time from hours to minutes while enhancing efficiency .
  • Workup Optimization: Use aqueous extraction to remove unreacted amidoximes before column purification .

Basic: How can researchers validate the biological activity of this compound against specific targets (e.g., kinases or GPCRs)?

Answer:

  • In Silico Screening: Dock the compound into target active sites using AutoDock Vina to prioritize assays .
  • Enzyme Assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cell-Based Models: Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .

Advanced: What analytical methods are suitable for resolving co-eluting impurities in HPLC purification?

Answer:

  • Gradient Optimization: Adjust acetonitrile/water from 30:70 to 70:30 over 20 minutes .
  • Column Switching: Use two C18 columns in series for higher resolution .
  • LC-MS Coupling: Identify impurities via mass fragmentation patterns .

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